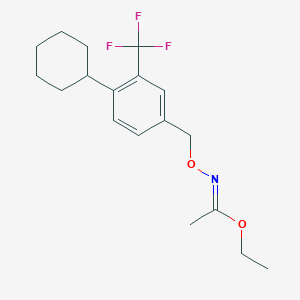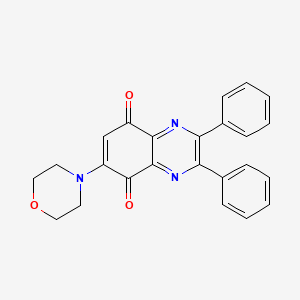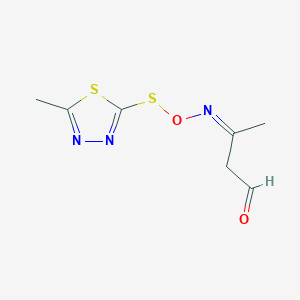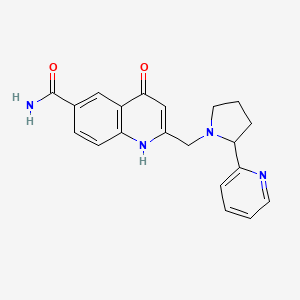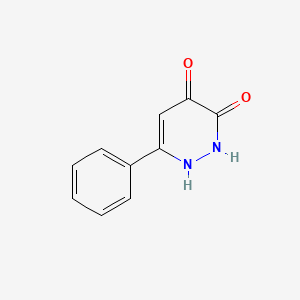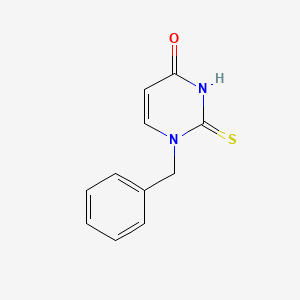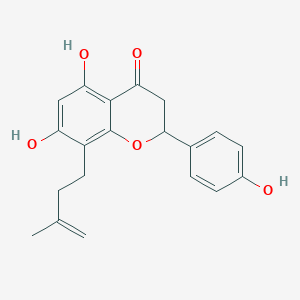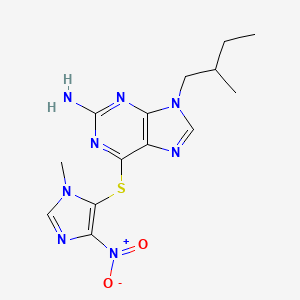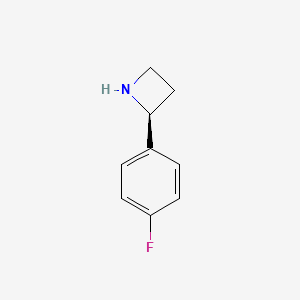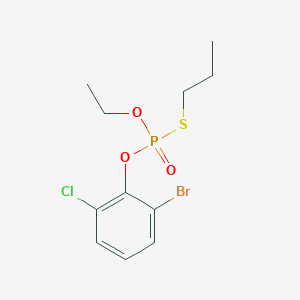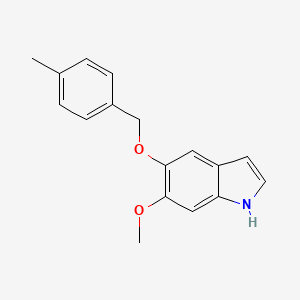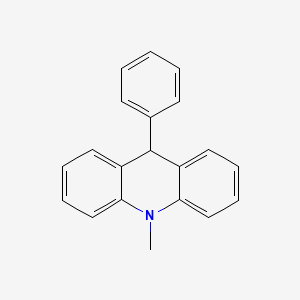
10-Methyl-9-phenyl-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-9-phenyl-9,10-dihydroacridine is an organic compound that belongs to the acridine family It is characterized by a phenyl group attached to the ninth position and a methyl group attached to the tenth position of the acridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenyl-9,10-dihydroacridine typically involves the reaction of phenylacetonitrile with N-methylacridone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
10-Methyl-9-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding iminium ion.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phenyl and methyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like acetonitrile.
Major Products Formed
Oxidation: The major product is the iminium ion.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituents introduced during the reaction.
科学研究应用
10-Methyl-9-phenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a photochemical reagent and in the study of hydride transfer reactions.
Biology: The compound is studied for its potential as a biological cofactor and its role in hydride transfer reactions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism of action of 10-Methyl-9-phenyl-9,10-dihydroacridine involves the release of a hydride ion upon excitation. This process occurs through a stepwise electron/hydrogen-atom transfer mechanism. Upon excitation, the compound is oxidized to the corresponding iminium ion, while the solvent is reduced. This mechanism is crucial for its applications in photochemical reactions and hydride transfer processes .
相似化合物的比较
Similar Compounds
- 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine
- 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine
- 9-Methoxy-10-methyl-9-phenyl-9,10-dihydroacridine
Uniqueness
10-Methyl-9-phenyl-9,10-dihydroacridine is unique due to its specific photochemical properties and its ability to undergo hydride transfer reactions efficiently. Its structure allows for the stabilization of the iminium ion formed during oxidation, making it a valuable compound for various scientific applications .
属性
CAS 编号 |
56875-26-4 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC 名称 |
10-methyl-9-phenyl-9H-acridine |
InChI |
InChI=1S/C20H17N/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,20H,1H3 |
InChI 键 |
IMVRUPICRVHSAZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


